BenchChemオンラインストアへようこそ!

Piperidine-4-Carboximidamide

Assay Development Formulation Physicochemical Properties

Select Piperidine-4-carboximidamide for its distinct amidine pharmacophore (–C(=NH)NH₂), essential for arginine-mimetic engagement in NOS inhibitor development. Unlike 4-piperidinecarboxamide or 4-cyanopiperidine, the amidine enables divergent synthesis of N-hydroxycarboximidamides—privileged scaffolds for kinase and HDAC inhibitors. For aqueous-based HTS campaigns, opt for the dihydrochloride salt (CAS 1170937-23-1) to achieve high solubility without DMSO co-solvents that compromise enzyme or cell viability. Ensure assay fidelity—do not substitute with carboxamide or nitrile analogs.

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
CAS No. 951625-94-8
Cat. No. B1603227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-Carboximidamide
CAS951625-94-8
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=N)N
InChIInChI=1S/C6H13N3/c7-6(8)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,7,8)
InChIKeyCEQUIOLAKNWNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-4-Carboximidamide (CAS 951625-94-8) Procurement Guide: Chemical Identity, Salt Forms, and Building Block Utility


Piperidine-4-carboximidamide (CAS 951625-94-8) is a heterocyclic organic compound consisting of a piperidine ring substituted at the 4-position with a carboximidamide group (–C(=NH)NH₂). Its molecular formula is C₆H₁₃N₃, with a molecular weight of 127.19 g/mol and a canonical SMILES of C1CNCCC1C(=N)N . The compound is primarily available as a free base, but its hydrochloride (CAS 1245647-87-3) and dihydrochloride (CAS 1170937-23-1) salt forms are also commercially offered . These salt forms exhibit improved water solubility and ionic character, which are critical parameters for aqueous-based assays and formulation development .

Piperidine-4-Carboximidamide (CAS 951625-94-8): Why the Carboximidamide Moiety Precludes Direct Substitution with Common Piperidine Analogs


Substituting Piperidine-4-carboximidamide with a structurally similar piperidine analog—such as 4-piperidinecarboxamide (CAS 39546-32-2) or 4-cyanopiperidine (CAS 4395-98-6)—is not functionally equivalent and can compromise assay fidelity and synthetic outcomes. The key differentiator is the amidine functional group (–C(=NH)NH₂) versus the carboxamide group (–CONH₂) or nitrile group (–CN). The amidine's increased basicity and unique hydrogen-bonding donor/acceptor pattern relative to a carboxamide significantly alters its interaction with biological targets, including enzymes with arginine-mimetic binding pockets (e.g., nitric oxide synthases, serine proteases) [1]. Furthermore, its synthetic utility differs fundamentally: the amidine serves as a precursor to N-hydroxycarboximidamides and cyclic amidines, which are privileged scaffolds in kinase inhibitor and antimicrobial drug discovery . Direct replacement with a carboxamide or nitrile would eliminate this synthetic divergence and likely result in a loss of target engagement or an inability to access key downstream derivatives.

Piperidine-4-Carboximidamide (CAS 951625-94-8): Quantitative Differentiation Evidence vs. Closest Analogs


Free Base vs. Dihydrochloride Salt: Aqueous Solubility and Handling Differentiation for Assay Development

The choice between the free base (CAS 951625-94-8) and the dihydrochloride salt (CAS 1170937-23-1) presents a quantifiable trade-off in solubility and molecular weight that directly impacts assay design and procurement. The free base has a molecular weight of 127.19 g/mol, while the dihydrochloride salt is 200.11 g/mol, a 57% increase . This mass difference necessitates a proportional adjustment in molarity calculations for stock solutions. While explicit aqueous solubility values for the free base are not widely reported, the salt form is described as 'soluble in water due to its hydrochloride form, which enhances its ionic character' . This class-level inference indicates that for aqueous biochemical or cell-based assays, the dihydrochloride salt is the more suitable and soluble starting material, reducing the need for organic co-solvents like DMSO that may interfere with assay biology .

Assay Development Formulation Physicochemical Properties

Class-Level Potency Differentiation: Carboximidamide vs. Carboxamide as an sQC Inhibitor Scaffold

In the context of secretory glutaminyl cyclase (sQC) inhibition for Alzheimer's disease, the carboximidamide functional group provides a distinct binding advantage over a carboxamide. While a direct comparison for piperidine-4-carboximidamide itself is not available, a study on the related piperidine-4-carboxamide scaffold identified a lead compound (Cpd-41) with an IC₅₀ of 34 μM against sQC [1]. The carboximidamide moiety, being a more potent arginine mimetic, is a core component in known nitric oxide synthase (NOS) inhibitors (e.g., US6071906A) and is hypothesized to achieve higher affinity binding in arginine-recognition pockets compared to the neutral carboxamide [2]. This class-level inference suggests that the amidine derivative may offer superior initial hit rates or improved potency in target classes where a basic, hydrogen-bonding guanidine/amidine group is pharmacophorically required.

Alzheimer's Disease Enzyme Inhibition Medicinal Chemistry

Derivative Potency vs. Erlotinib: Broad-Spectrum Cytotoxicity of Piperidine-4-Carboximidamide Hybrids

While the unsubstituted piperidine-4-carboximidamide is not a potent anticancer agent itself, its derivative hybrids demonstrate broad-spectrum cytotoxicity that outperforms the reference drug erlotinib in several cancer cell lines . For example, the hybrid derivative VIk exhibited IC₅₀ values of 0.89 ± 0.07 µM (MCF-7), 0.76 ± 0.05 µM (HCT-116), 0.82 ± 0.06 µM (HepG2), and 1.01 ± 0.09 µM (A549), while derivative VIe showed IC₅₀ values of 1.24 ± 0.11 µM (MCF-7), 1.05 ± 0.09 µM (HCT-116), 0.98 ± 0.08 µM (HepG2), and 1.31 ± 0.13 µM (A549) . Erlotinib, a clinically approved EGFR inhibitor, typically shows IC₅₀ values >10 µM in these same cell lines, indicating that these specific carboximidamide-containing hybrids are significantly more potent . This demonstrates that the piperidine-4-carboximidamide core, when appropriately elaborated, can yield compounds with potent, multi-target anticancer activity.

Cancer Antiproliferative Cytotoxicity

Piperidine-4-Carboximidamide (CAS 951625-94-8): Key Application Scenarios Based on Differentiation Evidence


Assay Development Requiring Aqueous Solubility

For biochemical or cell-based assays conducted in aqueous buffers (e.g., phosphate-buffered saline, cell culture media), the dihydrochloride salt form (CAS 1170937-23-1) is the preferred procurement option. Its enhanced water solubility, due to the ionic hydrochloride groups, facilitates the preparation of concentrated stock solutions without the need for organic co-solvents like DMSO, which can interfere with enzyme activity or cell viability at high concentrations . This is a critical consideration for high-throughput screening campaigns where solvent effects must be minimized.

Synthesis of N-Hydroxycarboximidamide (Amidoxime) Derivatives

Piperidine-4-carboximidamide is a direct precursor to N'-hydroxypiperidine-4-carboximidamide (CAS 1421266-74-1), a versatile intermediate for the preparation of amidoxime-containing heterocycles . This derivative is a key building block for synthesizing kinase inhibitors, histone deacetylase (HDAC) inhibitors, and other bioactive molecules where the amidoxime group serves as a zinc-binding group or a prodrug moiety . This synthetic route is a primary driver for procuring the free base.

Generation of Nitric Oxide Synthase (NOS) Inhibitor Libraries

Given the established use of imidino-piperidine derivatives as NOS inhibitors [1], piperidine-4-carboximidamide serves as an ideal core scaffold for generating focused libraries targeting neuronal (nNOS), inducible (iNOS), or endothelial (eNOS) isoforms. The amidine group is a critical pharmacophore for binding to the arginine-recognition site in the NOS active site. Starting from this scaffold allows medicinal chemists to explore substitutions that confer isoform selectivity, a key challenge in developing NOS-targeted therapeutics for neurodegenerative and inflammatory diseases [1].

Quote Request

Request a Quote for Piperidine-4-Carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.